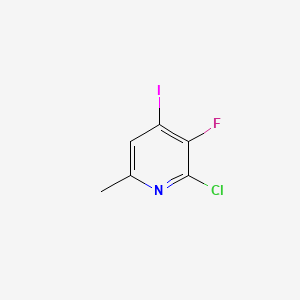

2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine scaffold is a privileged structural motif in organic chemistry, a distinction earned due to its widespread presence in natural products, pharmaceuticals, and functional materials. Its importance is multifaceted, stemming from its unique electronic properties, its ability to act as a ligand for metal catalysts, and its role as a fundamental building block for more complex molecular architectures.

Pyridine derivatives are indispensable as key intermediates in the synthesis of a wide range of valuable compounds. nbinno.comnbinno.com In medicinal chemistry, the pyridine ring is a common feature in active pharmaceutical ingredients (APIs), where it can influence properties such as solubility, metabolic stability, and receptor binding affinity. nbinno.com Its presence in numerous FDA-approved drugs underscores its importance. For example, compounds like Torasemide and Vismodegib incorporate the pyridine unit. This prevalence makes functionalized pyridines highly sought-after starting materials and intermediates for drug discovery and development programs. nbinno.comchemimpex.com Beyond pharmaceuticals, they are crucial in the agrochemical industry for creating effective pesticides and herbicides and in materials science for developing specialized polymers and dyes. nbinno.comchemimpex.com The ability to introduce a pre-functionalized pyridine ring into a target molecule simplifies complex syntheses and provides a reliable platform for molecular construction. nbinno.com

Table 1: Examples of Pyridine-Containing Pharmaceutical Compounds This table is for illustrative purposes and does not imply endorsement or specific application of the compounds mentioned.

| Compound Name | Therapeutic Area | Role of Pyridine Scaffold |

| Atazanavir | Antiviral (HIV) | Core structural component influencing binding and pharmacokinetics. rsc.org |

| Imatinib | Anticancer | Key pharmacophore that interacts with the target kinase. rsc.org |

| Etoricoxib | Anti-inflammatory | Contains two distinct pyridine rings, crucial for its selective COX-2 inhibition. acs.orgnih.gov |

| Vismodegib | Anticancer | A substituted pyridine is a central part of the molecule's structure. |

| Torasemide | Diuretic | The pyridine unit is combined with a sulfonylurea moiety. |

Despite their utility, the direct and regioselective functionalization of pyridine rings presents significant challenges to synthetic chemists. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution, a common method for functionalizing arenes. nih.gov Such reactions, when they do occur, typically require harsh conditions and often result in mixtures of isomers. nih.gov

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, especially if a good leaving group is present. youtube.comacs.org However, achieving selectivity between these positions or functionalizing the C3 (meta) position remains a persistent challenge. nih.gov Direct C-H functionalization has emerged as a powerful, atom-economical strategy, but controlling the position of the reaction (regiocontrol) is difficult due to the inherent electronic properties of the ring. nih.gov Overcoming these hurdles often requires multi-step sequences, the use of pre-functionalized starting materials, or the development of sophisticated catalytic systems with directing groups to guide the reaction to the desired position. acs.orgnih.govnih.gov

The Unique Substitution Pattern of 2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine

The compound this compound is a prime example of a highly functionalized heterocyclic building block designed to address the challenges of regioselectivity. Its specific arrangement of three different halogen atoms and an alkyl group on the pyridine core provides a scaffold with multiple, orthogonally reactive sites. This pre-set functionalization allows chemists to perform a series of selective transformations, building molecular complexity in a controlled manner.

The reactivity of this compound is dictated by the electronic and steric interplay of its substituents. Each group imparts a specific reactivity profile to its position on the ring, enabling a programmed approach to further modification.

4-Iodo Group : The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making the C4 position the most reactive site for metal-catalyzed cross-coupling reactions. nih.govwikipedia.org This position is primed for transformations like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity. chemimpex.comyoutube.com

2-Chloro Group : The chlorine atom at the C2 position, which is activated by the ring nitrogen, is an excellent site for nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net Nucleophiles such as amines, alcohols, or thiols can displace the chloride, a reaction that is often slower and requires more forcing conditions than cross-coupling at the iodo position, thus allowing for sequential functionalization. researchgate.netnih.gov

3-Fluoro Group : Fluorine is the most electronegative element, and its presence at the C3 position has a strong electron-withdrawing inductive effect. This effect further deactivates the ring towards electrophilic attack but can influence the rate and regioselectivity of nucleophilic substitutions. acs.orgnih.gov The carbon-fluorine bond is exceptionally strong and generally unreactive under the conditions used to modify the chloro and iodo positions, making it a stable substituent that can be carried through multiple synthetic steps to modulate the properties of the final molecule. nih.govacs.org

This hierarchy of reactivity allows for a predictable, stepwise functionalization of the molecule, making it a powerful synthetic intermediate.

Table 2: Positional Reactivity Profile of this compound

| Position | Substituent | Primary Reactivity | Typical Reactions | Relative Reactivity |

| C4 | Iodo | Cross-Coupling | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Highest |

| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amination, Alkoxylation, Thiolation | Moderate |

| C3 | Fluoro | Electronic Modification | Generally unreactive; strong inductive effect | Lowest |

| C6 | Methyl | Electronic/Steric Influence | Weakly electron-donating | N/A |

Highly functionalized and polyhalogenated pyridines are a critically important class of synthetic intermediates. nih.govacs.org Analogous compounds, such as 2-Chloro-4-iodopyridine, are recognized as versatile building blocks in drug discovery and fine chemical synthesis precisely because their dual halogen functionality allows for selective, stepwise reactions. nbinno.comnbinno.comchemimpex.com The compound this compound represents a more advanced iteration of this concept. By incorporating additional substituents (fluoro and methyl groups), it offers chemists a more complex and finely-tuned starting material. Such "reagent-grade" complexity is invaluable in modern synthesis, particularly for creating libraries of diverse compounds for high-throughput screening or for the late-stage functionalization of advanced drug candidates. The development and availability of such polysubstituted scaffolds are essential for pushing the boundaries of chemical innovation and accelerating the discovery of new molecules with tailored properties. nbinno.com

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClFIN |

|---|---|

Molecular Weight |

271.46 g/mol |

IUPAC Name |

2-chloro-3-fluoro-4-iodo-6-methylpyridine |

InChI |

InChI=1S/C6H4ClFIN/c1-3-2-4(9)5(8)6(7)10-3/h2H,1H3 |

InChI Key |

SJTFIXBLCMJFJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)F)I |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profile of 2 Chloro 3 Fluoro 4 Iodo 6 Methyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyridinesnih.govyoutube.commasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like halogenated pyridines. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org Initially, a nucleophile attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group is expelled, and the aromaticity of the pyridine (B92270) ring is restored. youtube.com The electron-withdrawing nature of the pyridine ring nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack, making these sites particularly susceptible to substitution. youtube.com

Regioselectivity and Site Selectivity in SNAr Reactions

In 2-chloro-3-fluoro-4-iodo-6-methyl-pyridine, nucleophilic attack is directed to the C2 and C4 positions, which are activated by the ring nitrogen. The C3 and C5 positions are not electronically favored for SNAr. The C6 position, while activated, is substituted with a methyl group, which is generally less prone to displacement than a halogen. Therefore, the competition for nucleophilic attack is primarily between the chlorine at C2 and the iodine at C4.

The regioselectivity is influenced by several factors:

Electronic Activation : Both C2 (ortho) and C4 (para) positions are strongly activated by the pyridine nitrogen. The C3-fluoro substituent, being highly electronegative, further enhances the electrophilicity of the adjacent C2 and C4 carbons, making them more susceptible to attack.

Steric Hindrance : The methyl group at C6 and the fluorine at C3 may create some steric hindrance around the C2 and C4 positions, potentially influencing the approach of bulky nucleophiles.

The ultimate site of substitution can be highly dependent on the specific nucleophile used and the reaction conditions employed.

Influence of Halogen Identity and Position on Nucleophilic Displacement

The identity of the halogen atom plays a crucial and often counterintuitive role in SNAr reactions. Unlike in aliphatic SN2 reactions, where iodide is the best leaving group, the reactivity order in SNAr is frequently F > Cl > Br > I. masterorganicchemistry.comresearchgate.net This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. youtube.com

The influence of the halogens in this compound can be summarized as follows:

Fluorine (C3) : The C-F bond is the most polarized and fluorine is the most electronegative halogen. This strongly deactivates the ring towards electrophilic attack but activates the adjacent carbons (C2 and C4) to nucleophilic attack. However, the C-F bond is very strong, and its position at C3 is not activated by the nitrogen, making it highly unlikely to act as a leaving group.

Chlorine (C2) : The chlorine atom at the activated C2 position is a potential leaving group. The C-Cl bond is polarized, facilitating the initial attack by a nucleophile.

Iodine (C4) : The iodine atom is at the highly activated C4 position. While the C-I bond is the least polar, it is also the weakest. This makes iodide the best leaving group in terms of bond strength, which is relevant in the second (elimination) step of the mechanism.

The competition between displacement of chlorine at C2 and iodine at C4 is therefore complex. For many nucleophiles, the reaction rate is governed by the first step, potentially favoring attack at the carbon bonded to the more electronegative halogen (chlorine). However, the superior leaving group ability of iodide can also drive the reaction. In some cases, particularly with acidic catalysis which can protonate the pyridine nitrogen, the reactivity order can change. researchgate.net

Table 1: Influence of Halogen Properties on SNAr Reactivity

| Halogen | Position | Electronegativity (Pauling Scale) | C-X Bond Strength (kJ/mol in Benzene) | Leaving Group Ability (General SNAr Trend) | Role in this compound |

|---|---|---|---|---|---|

| Fluorine | C3 | 3.98 | ~536 | Best | Activating adjacent positions; poor leaving group. |

| Chlorine | C2 | 3.16 | ~423 | Good | Potential leaving group at an activated position. |

| Iodine | C4 | 2.66 | ~297 | Poorest | Potential leaving group at an activated position; weakest C-X bond. |

Metalation-Induced Reactivity and Subsequent Derivatizationsnih.gov

Metalation provides a powerful alternative for functionalizing pyridine rings, creating nucleophilic centers that can react with a wide range of electrophiles. For polyhalogenated pyridines, halogen-metal exchange is a particularly effective strategy. nih.gov

Mechanistic Insights into Pyridine Metalation

For this compound, the most probable pathway for metalation is a halogen-metal exchange reaction. This process typically involves reacting the substrate with a strong organometallic base, such as an organolithium (e.g., n-BuLi, s-BuLi) or a Grignard reagent (e.g., i-PrMgCl). nih.gov

The site of this exchange is dictated by the lability of the carbon-halogen bond, which follows the order C-I > C-Br > C-Cl > C-F. Consequently, the iodine atom at the C4 position is the most likely site for metalation. The reaction proceeds via an ate-complex, leading to the formation of a 4-pyridyl-organometallic intermediate (either a pyridyllithium or a pyridyl-Grignard species). Direct deprotonation of the sole C-H bond at the C5 position is less likely, as the halogen-metal exchange at the C4 position is a much faster process.

Carbon–Carbon and Carbon–Heteroatom Bond Formation via Organometallic Intermediatespharmacy180.com

The organometallic intermediate generated at the C4 position is a potent nucleophile and can be used to form new bonds by reacting with various electrophiles. pharmacy180.com This two-step sequence of metalation followed by electrophilic trapping allows for the regioselective introduction of a wide array of functional groups.

Examples of Subsequent Reactions:

Carbon-Carbon Bond Formation :

Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively. pharmacy180.com

Reaction with carbon dioxide (CO2) followed by an acidic workup to yield a carboxylic acid.

Participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form biaryl compounds or introduce alkyl, alkenyl, or alkynyl groups. bhu.ac.in

Carbon-Heteroatom Bond Formation :

Reaction with disulfides to form thioethers.

Reaction with chlorophosphines to introduce phosphorus-containing moieties.

Reaction with sources of electrophilic nitrogen or oxygen.

Table 2: Potential Derivatizations via C4-Metalation

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Aldehyde | R-CHO | Secondary Alcohol |

| Ketone | R-CO-R' | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Alkyl Halide | R-X (via cross-coupling) | Alkyl |

| Aryl Boronic Acid | Ar-B(OH)₂ (Suzuki coupling) | Aryl |

| Disulfide | R-S-S-R | Thioether (S-R) |

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not viable for this compound. nih.govmasterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.gov This deactivation is significantly amplified by the presence of three strongly electron-withdrawing halogen substituents (F, Cl, and I).

Any attempt to perform an EAS reaction on this substrate would require extremely harsh conditions, which would likely lead to decomposition rather than the desired substitution. The only available position for substitution, C5, is not electronically activated for this type of reaction.

An alternative strategy for modifying the reactivity of the pyridine ring involves the formation of the corresponding pyridine N-oxide. nih.gov This is achieved by treating the pyridine with an oxidant like a peroxy acid. The N-oxide group is electron-donating, which increases the electron density of the ring system, making it more susceptible to certain electrophilic substitutions, particularly at the C4 position. However, since the C4 position in the target molecule is already occupied, this strategy would be more relevant for facilitating other transformations, such as modulating the regioselectivity of nucleophilic substitution.

Deactivated Nature of Pyridine Systems Towards Electrophilic Aromatic Substitution

Pyridine and its derivatives are notoriously unreactive towards electrophilic aromatic substitution (SEAr) for two primary reasons. youtube.comwikipedia.org Firstly, the nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the entire aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. youtube.comyoutube.com Resonance structures of pyridine show partial positive charges at the ortho (C2, C6) and para (C4) positions, further highlighting the reduced electron density. youtube.com

Secondly, the conditions for most electrophilic aromatic substitutions involve strong acids. The basic lone pair of electrons on the pyridine nitrogen readily reacts with acids to form a pyridinium (B92312) ion. youtube.com This positively charged species is even more severely deactivated towards electrophilic attack than the neutral pyridine molecule. youtube.com Consequently, forcing pyridine to undergo SEAr, such as nitration, requires extremely harsh conditions (e.g., 300°C) and results in very low yields, with substitution occurring preferentially at the meta (C3, C5) position. youtube.comquora.com

In the case of this compound, the deactivation is further intensified by the presence of three halogen substituents. Chlorine, fluorine, and iodine are all electron-withdrawing groups that further decrease the electron density of the pyridine ring, compounding the deactivating effect of the nitrogen atom. While the methyl group at the C6 position is weakly activating, its effect is insufficient to overcome the powerful deactivation by the nitrogen and the three halogens. Therefore, direct electrophilic aromatic substitution on this compound is exceptionally challenging.

| Factor | Description | Consequence for Reactivity |

|---|---|---|

| Nitrogen Heteroatom | The electronegative nitrogen atom withdraws electron density from the ring via induction. | Reduces the ring's nucleophilicity, deactivating it towards electrophiles. youtube.com |

| Pyridinium Ion Formation | The basic nitrogen is readily protonated under acidic reaction conditions. | The resulting positive charge strongly deactivates the ring, making SEAr nearly impossible. wikipedia.org |

| Substituent Effects | Electron-withdrawing groups (e.g., -Cl, -F, -I) further decrease electron density. | Compound deactivation, requiring even more forcing reaction conditions. |

Dearomatization-Rearomatization Strategies for Pyridine Functionalization

To overcome the inherent inertness of pyridines towards traditional functionalization methods, modern synthetic strategies have been developed. Among the most powerful is the dearomatization-rearomatization approach. rsc.orgnih.gov This strategy circumvents the high activation barrier of direct C-H functionalization by temporarily disrupting the aromaticity of the pyridine ring. rsc.org This process transforms the electron-poor pyridine into a more reactive, non-aromatic intermediate, such as a dienamine or a pyridinium ylide. rsc.orgresearchgate.net

The typical sequence involves:

Activation and Dearomatization: The pyridine nitrogen is activated, for example, by reaction with an appropriate agent to form an N-substituted pyridinium salt. This salt can then undergo a reaction, such as a cycloaddition, that breaks the aromatic π-system and forms a dearomatized intermediate. rsc.orgrsc.org

Functionalization: The resulting dearomatized intermediate is significantly more reactive and can undergo functionalization with various reagents through ionic or radical pathways. researchgate.netresearchgate.net This step allows for the introduction of new substituents at positions that are otherwise difficult to access. nih.gov

Rearomatization: The functionalized intermediate is then treated with an acid or an oxidant to eliminate the activating group and restore the aromatic pyridine ring. researchgate.netresearchgate.net

This strategy has been successfully employed for the regioselective meta- and para-C-H functionalization of pyridines under mild, catalyst-free conditions. rsc.orgresearchgate.net For a polysubstituted molecule like this compound, a dearomatization-rearomatization strategy could potentially enable the introduction of additional functional groups at the only available C-H position (C5), a transformation that would be unfeasible using classical electrophilic substitution.

Radical Functionalization Approaches

Radical functionalization offers a powerful alternative for modifying electron-deficient heterocyclic systems like pyridine. nih.gov Unlike electrophilic substitutions, which are disfavored, radical reactions are often well-suited for electron-poor rings. The classic example is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring, typically yielding a mixture of C2 and C4 substituted products. nih.govacs.org

Recent advancements have focused on developing more selective and milder radical functionalization methods, often employing photochemistry. nih.govacs.org One prominent strategy involves the single-electron reduction of N-functionalized pyridinium ions to generate pyridinyl radicals. acs.org These radical intermediates can then effectively couple with other radical species, enabling the formation of new carbon-carbon bonds. acs.org

Key features of modern radical approaches include:

Regiocontrol: By pre-functionalizing the pyridine nitrogen, it is possible to direct radical attack to specific positions (C2 or C4), overcoming the selectivity issues often seen in traditional Minisci-type reactions. nih.gov

Mild Conditions: Many modern protocols operate under visible light irradiation at room temperature, making them compatible with complex molecules and sensitive functional groups. nih.gov

Broad Scope: These methods have been used to introduce a wide variety of functional groups, including alkyl, perfluoroalkyl, and sulfanyl (B85325) groups, onto the pyridine scaffold. researchgate.net

For this compound, radical functionalization at the C5 position represents a plausible synthetic route. The electron-deficient nature of the ring would favor radical addition, and modern photochemical methods could potentially offer a mild and selective way to achieve this transformation.

| Strategy | Mechanism | Applicability to Electron-Deficient Pyridines | Key Advantages |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Attack of an electrophile on the aromatic ring. | Very poor; ring is severely deactivated. youtube.com | Conceptually simple, but impractical for pyridines. |

| Dearomatization-Rearomatization | Temporary disruption of aromaticity to form a reactive intermediate, followed by functionalization and rearomatization. rsc.org | Excellent; designed to overcome the low reactivity of the aromatic system. nih.gov | Enables functionalization at otherwise inaccessible positions under mild conditions. researchgate.net |

| Radical Functionalization | Addition of a radical species to the pyridine ring, often via a pyridinium salt. acs.org | Very good; electron-deficient nature of the ring is favorable for radical attack. nih.gov | High functional group tolerance, mild photochemical conditions, and potential for regiocontrol. nih.govresearchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| Pyridine |

Computational and Theoretical Investigations on 2 Chloro 3 Fluoro 4 Iodo 6 Methyl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of organic molecules. By calculating the electron density, DFT provides insights into molecular structure, stability, and reactivity. For 2-chloro-3-fluoro-4-iodo-6-methyl-pyridine, DFT calculations can unravel the complex interplay of its various substituents on the pyridine (B92270) ring.

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researcher.life

In the case of this compound, the presence of multiple halogen atoms with their differing electronegativities and the electron-donating methyl group significantly influences the energy and distribution of the frontier molecular orbitals. The electron-withdrawing nature of the chlorine, fluorine, and iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The methyl group, being electron-donating, will have a counteracting effect, though likely to a lesser extent.

The distribution of electron density in the HOMO and LUMO is also critical. For many substituted pyridines, the HOMO is often localized on the pyridine ring and the more electron-rich substituents, while the LUMO is typically distributed over the ring and the electron-withdrawing groups. nih.gov This distribution dictates the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This interactive table presents hypothetical data based on typical values for similar halogenated pyridines.

The relatively large HOMO-LUMO gap suggested by this hypothetical data indicates that this compound is likely to be a kinetically stable molecule.

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. researchgate.netresearchgate.net The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative electrostatic potential, making it a primary site for protonation and interaction with Lewis acids. nih.gov The electron-withdrawing halogen atoms will create regions of positive potential on the adjacent carbon atoms, particularly the carbon bearing the iodine due to its lower electronegativity compared to chlorine and fluorine. The iodine atom itself will exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which is characteristic of halogen bonding donors. nih.gov

Table 2: Predicted Electrostatic Potential Minima and Maxima for this compound (Hypothetical Data)

| Location | ESP Value (kcal/mol) | Predicted Reactivity |

| Pyridine Nitrogen | -45.2 | Nucleophilic/Lewis Basic Center |

| C4-Iodine Bond | +20.8 | Electrophilic Center (for SNAr) |

| Iodine Atom (σ-hole) | +15.5 | Halogen Bond Donor Site |

| Methyl Group Protons | +10.3 | Weakly Electrophilic |

This interactive table provides hypothetical ESP values to illustrate the expected charge distribution and reactivity.

The ESP map can thus be used to predict the regioselectivity of various reactions. For instance, nucleophilic aromatic substitution (SNAr) is likely to occur at the carbon atoms attached to the halogen atoms, with the relative reactivity being influenced by the electrostatic potential and the stability of the intermediate Meisenheimer complex.

Reaction Mechanism Elucidation Through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. nih.gov In this compound, all three halogen atoms are potential leaving groups. Theoretical calculations can be employed to determine the transition state structures and activation barriers for nucleophilic attack at C2, C3, and C4. The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of the reaction. researchgate.net Generally, SNAr reactions on halopyridines are influenced by the nature of the leaving group and the position of substitution. nih.gov

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In pyridine derivatives, metalation can be directed by substituents. researchgate.net For this compound, metalation could potentially occur at several positions. Quantum chemical calculations can help to predict the most favorable site of deprotonation by calculating the relative acidities of the ring protons and the stability of the resulting organometallic intermediates. researchgate.net

Table 3: Hypothetical Activation Energies for SNAr and Metalation of this compound

| Reaction | Position | Activation Energy (kcal/mol) |

| SNAr (with MeO⁻) | C4 (Iodo) | 18.5 |

| SNAr (with MeO⁻) | C2 (Chloro) | 22.1 |

| SNAr (with MeO⁻) | C3 (Fluoro) | 28.7 |

| Metalation (with n-BuLi) | C5-H | 15.3 |

This interactive table presents plausible activation energies to illustrate the likely regioselectivity of these reactions.

Based on these hypothetical values, SNAr is predicted to occur preferentially at the C4 position, displacing the iodine atom, which is generally a good leaving group in such reactions. Metalation is predicted to be most favorable at the C5 position.

A complete energetic profile of a reaction pathway, including reactants, intermediates, transition states, and products, can be constructed from quantum chemical calculations. This provides a detailed understanding of the reaction mechanism and kinetics.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgwikipedia.org By computationally modeling the reaction with different isotopes (e.g., replacing hydrogen with deuterium), the KIE can be predicted and compared with experimental data. For metalation reactions, a significant primary KIE would be expected if the C-H bond cleavage is involved in the rate-determining step. princeton.edu

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in solution.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). acs.org The iodine atom in this compound, with its significant sigma-hole, is expected to be a strong halogen bond donor. rsc.org Theoretical calculations can be used to model these interactions and determine their strength and geometry. The ability to form halogen bonds can have significant implications for the crystal packing of this molecule and its interactions with other molecules in biological systems. mdpi.com

Other Non-Covalent Interactions: Besides halogen bonding, other non-covalent interactions such as hydrogen bonding (if suitable donors are present in the environment), π-π stacking, and van der Waals forces can also influence the supramolecular chemistry of this compound. nih.gov Computational studies can help to identify and quantify these interactions, providing a comprehensive picture of the molecule's intermolecular behavior.

Table 4: Calculated Interaction Energies for Halogen Bonding of this compound with Different Acceptors (Hypothetical Data)

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| Pyridine | -4.2 |

| Acetone (Oxygen) | -3.5 |

| Water (Oxygen) | -2.8 |

| Benzene (π-system) | -1.9 |

This interactive table presents plausible interaction energies to illustrate the strength of halogen bonding with various Lewis bases.

These hypothetical data suggest that the iodine atom in this compound can form moderately strong halogen bonds with various Lewis bases, with nitrogen-containing bases like pyridine being particularly effective acceptors.

Theoretical Characterization of Halogen-Bonded Complexes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This phenomenon is attributed to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. mdpi.com In the case of this compound, the iodine atom is the most probable participant in halogen bonding due to its high polarizability, which leads to a more pronounced σ-hole compared to chlorine or fluorine. richmond.edu

Computational methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Interacting Quantum Atoms (IQA) are pivotal in characterizing these complexes. mdpi.comnih.gov DFT calculations can elucidate the geometries and interaction energies of halogen-bonded adducts. For instance, studies on N-(4-halogenobenzyl)-3-halogenopyridinium cations have shown that the σ-hole's electrostatic potential on a pyridine-bound iodine is significantly more positive than on bromine or chlorine, making it a stronger halogen bond donor. nih.govacs.org

The strength of the halogen bond is also influenced by the substituents on the pyridine ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, thereby strengthening the halogen bond, while electron-donating groups have the opposite effect. nih.govnih.gov In this compound, the chloro and fluoro substituents are electron-withdrawing, which would enhance the σ-hole on the iodine atom. Conversely, the methyl group is electron-donating. The net effect on the halogen bonding capability would be a complex interplay of these electronic influences.

The table below, derived from computational studies on brominated 1H-pyrrolo[3,2-b]pyridines complexed with ammonia (B1221849), illustrates the tunability of halogen bond strength through substitution. nih.gov

| Substituent on Pyridine Ring | Position of Substituent | Calculated Interaction Energy (Eint, kcal/mol) with NH3 |

|---|---|---|

| -CH3 | ortho to Br | -1.89 |

| -NH2 | ortho to Br | -1.90 |

| -F | ortho to Br | -2.20 |

| -CONH2 | ortho to Br | -2.22 |

Influence of Halogen Bonding on Pyridine Reactivity and Selectivity

The formation of a halogen bond can significantly modulate the chemical reactivity and selectivity of the pyridine molecule. By engaging the iodine atom in a halogen bond, the electron density of the entire pyridine ring system is perturbed. The halogen bond acceptor effectively draws electron density away from the iodine, enhancing its electron-withdrawing nature. This can make the pyridine ring more susceptible to nucleophilic aromatic substitution.

Computational studies have demonstrated a correlation between the strength of the halogen bond and the electron density on the pyridine nitrogen in [bis(pyridine)iodine]+ complexes. acs.org An increased electron density on the Lewis base (the pyridine nitrogen) stabilizes the halogen bond. acs.org Conversely, the formation of a strong halogen bond at a substituent on the pyridine ring can decrease the electron density of the ring itself, influencing its reactivity at other positions.

The high directionality of halogen bonds is a key feature that can be exploited to control selectivity in chemical reactions and crystal engineering. mdpi.com By forming a halogen bond, this compound can be pre-organized in a specific orientation relative to another reactant, potentially directing the outcome of a reaction to a specific site. In the solid state, these directional interactions are instrumental in the design of supramolecular architectures. nih.govacs.org

The influence of substituents on halogen bond strength, and consequently on reactivity, is summarized in the table below, based on data from computational studies on substituted pyridines. nih.govacs.org

| Substituent Type | General Effect on Pyridine Electron Density | Effect on Halogen Bond Strength (as a donor) |

|---|---|---|

| Electron-donating (e.g., -CH3, -NH2) | Increases | Decreases |

| Electron-withdrawing (e.g., -F, -Cl, -CONH2) | Decreases | Increases |

Prediction of Spectroscopic Signatures and Molecular Properties (Theoretical Framework)

Quantum mechanical calculations, particularly DFT, are powerful tools for predicting the spectroscopic signatures and molecular properties of compounds like this compound. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in 1H, 13C, and 19F NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT methods can predict these chemical shifts with a reasonable degree of accuracy. acs.org For substituted pyridines, the chemical shifts can also be estimated using empirical substituent chemical shift (SCS) parameters. stenutz.eu The various substituents on this compound would each contribute to the final chemical shifts of the remaining pyridine proton and the methyl protons, as well as the carbon atoms of the ring.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov For a polysubstituted pyridine, characteristic vibrational frequencies would be associated with C-H, C-C, C-N, C-F, C-Cl, and C-I stretching and bending modes. Theoretical spectra can aid in the interpretation of experimental data. Studies on related complex molecules have shown good agreement between DFT-calculated and experimentally observed vibrational spectra. nih.gov

Molecular Properties: Beyond spectroscopic data, computational chemistry can predict a range of molecular properties. The molecular electrostatic potential (MEP) surface, for example, visually represents the charge distribution and is used to identify sites for electrophilic and nucleophilic attack, as well as the location of the σ-hole for halogen bonding. mdpi.com Other calculable properties include the dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability.

The table below presents illustrative predicted 13C NMR chemical shifts for a substituted pyridine, demonstrating the impact of various substituents.

| Carbon Position | Pyridine (base value, ppm) | Substituent Effect of 2-Chloro (ppm) | Substituent Effect of 4-Iodo (ppm) | Substituent Effect of 6-Methyl (ppm) |

|---|---|---|---|---|

| C2 | 150.5 | +1.8 | -0.1 | +8.5 |

| C3 | 124.4 | +0.4 | +9.1 | +0.1 |

| C4 | 136.3 | -2.8 | -31.0 | -1.6 |

| C5 | 124.4 | -1.8 | +9.1 | -1.6 |

| C6 | 150.5 | +0.1 | -0.1 | +17.2 |

Strategic Utilization of 2 Chloro 3 Fluoro 4 Iodo 6 Methyl Pyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Polysubstituted Pyridines

The structure of 2-chloro-3-fluoro-4-iodo-6-methyl-pyridine, featuring three distinct halogen substituents, suggests its potential as a versatile precursor for complex pyridines. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) would theoretically allow for selective, stepwise functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, are standard methods for the site-selective modification of polyhalogenated heterocycles. researchgate.net In such systems, the C-I bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective substitution at the C-4 position. wuxibiology.comnih.gov

No specific examples of sequential functional group transformations starting from this compound are documented in the available literature. Hypothetically, a synthetic sequence would commence with a cross-coupling reaction at the highly reactive C-4 iodo position. Following the initial modification, a subsequent cross-coupling reaction could be performed at the less reactive C-2 chloro position under more forcing conditions. The C-3 fluoro substituent is generally inert to such coupling reactions and would remain in the final product, although it can influence the electronic properties and reactivity of the pyridine (B92270) ring.

Table 1: Theoretical Sequential Cross-Coupling Reactivity

| Position | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Reactivity in Pd-Catalyzed Cross-Coupling |

|---|---|---|---|

| 4 | Iodo | 220 | Highest |

| 2 | Chloro | 380 | Intermediate |

| 3 | Fluoro | 490 | Lowest (Generally Unreactive) |

Note: This table represents expected reactivity based on general principles, not on published data for the specific compound.

While this compound is an ideal candidate to serve as a common intermediate for divergent synthesis, no published research demonstrates such pathways. A divergent strategy would involve the initial selective functionalization at the C-4 position to create a key intermediate. This intermediate could then be subjected to a variety of different reaction partners and conditions at the C-2 position to generate a library of structurally diverse polysubstituted pyridines.

Role in Multi-Step Organic Synthesis

There are no specific instances in the surveyed literature that detail the use of this compound as an intermediate in a multi-step organic synthesis of a larger target molecule. Its utility is inferred from its structure as a functionalized pyridine, a common motif in pharmaceuticals and agrochemicals. mdpi.com

Late-stage functionalization is a powerful strategy in medicinal chemistry for rapidly generating analogs of a lead compound. nih.gov A pre-functionalized building block like this compound could theoretically be introduced late in a synthetic sequence. However, no documented examples of this strategy employing this specific compound are available.

The substituents on this compound could potentially participate in cyclization reactions to form fused heterocyclic systems. For example, after a cross-coupling reaction at the C-4 position, the newly introduced group could react with the C-3 fluoro or the C-2 chloro substituent to form a new ring. Despite this potential, no studies have been published demonstrating its use in the construction of such systems.

Applications in the Synthesis of Ligands for Metal Complexes

Pyridine derivatives are fundamental components of ligands used in coordination chemistry and catalysis. mdpi.com The nitrogen atom and various substituents can coordinate to metal centers. The specific compound this compound could be elaborated into a more complex ligand structure through the synthetic handles provided by its halogen atoms. For instance, replacement of the iodo and chloro groups with other donor moieties could yield bidentate or tridentate ligands. Nevertheless, a search of the scientific literature did not yield any reports of this compound being used for the synthesis of metal-complexing ligands.

Intermediate in the Preparation of Advanced Materials (Focus on Synthetic Methodology)

The utility of this compound as a precursor for advanced materials lies in its capacity to undergo various cross-coupling reactions. The carbon-iodine bond is the most reactive site for such transformations, making it a key handle for introducing new molecular fragments. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are particularly well-suited for this purpose, enabling the construction of complex molecular architectures found in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The general principle involves the reaction of the iodo-pyridine with an organometallic reagent in the presence of a palladium catalyst. The choice of the organometallic partner dictates the type of new bond formed and, consequently, the properties of the resulting material.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Resulting Bond | Potential Application in Advanced Materials |

| Suzuki Coupling | Arylboronic acid or ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | Synthesis of conjugated polymers and small molecules for OLEDs and OPVs. |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) | Formation of π-conjugated systems for conductive polymers and organic semiconductors. |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base (e.g., Et₃N) | C-C (Aryl-Alkyne) | Construction of rigid, linear structures for molecular wires and nonlinear optical materials. |

Detailed Research Findings:

While specific research detailing the use of this compound in advanced materials is not extensively documented in publicly available literature, the synthetic methodologies employed for structurally similar halogenated pyridines provide a clear blueprint for its potential applications.

For instance, the synthesis of bipolar host materials for phosphorescent OLEDs often involves the coupling of an electron-donating unit with an electron-accepting unit. The 2-chloro-3-fluoro-6-methyl-pyridine core of the target molecule can act as an electron-deficient moiety. Through a Suzuki coupling reaction at the C4-position (initially the iodo-position), a suitable electron-donating group, such as a carbazole (B46965) or triphenylamine (B166846) derivative, can be introduced.

Illustrative Synthetic Step (Suzuki Coupling):

Arylboronic Acid + this compound → 4-Aryl-2-chloro-3-fluoro-6-methyl-pyridine + Iodo-boron byproduct

Table 2: Hypothetical Suzuki Coupling Reaction Parameters

| Parameter | Value |

| Reactants | This compound, Arylboronic Acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene/Ethanol/Water mixture |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

The resulting 4-aryl-2-chloro-3-fluoro-6-methyl-pyridine could then serve as a key intermediate for further functionalization or as the final advanced material itself. The presence of the remaining chloro and fluoro substituents allows for subsequent modifications, offering a pathway to fine-tune the electronic and photophysical properties of the material. This step-wise functionalization is a powerful strategy in the rational design of materials with tailored characteristics for specific applications in organic electronics.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-3-fluoro-4-iodo-6-methyl-pyridine and its analogs will likely move beyond traditional multi-step sequences towards more efficient and environmentally benign strategies. A key area of research will be the development of novel synthetic pathways that maximize atom economy and minimize waste, in line with the principles of green chemistry.

Key research objectives in this area include:

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react sequentially to form the complex pyridine (B92270) core in a single operation. This approach significantly reduces the need for intermediate purification steps, saving time, solvents, and energy.

C-H Functionalization: Exploring late-stage functionalization of simpler, pre-existing pyridine rings. This involves the selective activation and conversion of carbon-hydrogen bonds to introduce the required chloro, fluoro, and iodo groups, offering a more direct and efficient route compared to traditional methods that rely on pre-functionalized precursors.

Sustainable Catalysis: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace precious metal catalysts often used in pyridine synthesis. researchgate.net Furthermore, employing catalytic systems that operate in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, will be a priority. researchgate.net

Bio-based Feedstocks: Research into the use of renewable resources, such as glycerol, as starting materials for the pyridine backbone could provide a sustainable alternative to petroleum-based precursors. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Multi-Component Synthesis | High efficiency, reduced steps, lower waste generation. nih.gov | Identifying suitable starting materials and reaction conditions for the specific substitution pattern. |

| Late-Stage C-H Halogenation | High atom economy, access from simple pyridines. | Achieving precise chemo- and regioselectivity for introducing three different halogens. researchgate.netchemrxiv.org |

| Green Catalytic Cycles | Lower cost, reduced environmental impact, improved safety. acs.org | Catalyst stability, efficiency, and recyclability in the synthesis of highly halogenated compounds. |

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of three different halogen atoms (F, Cl, I) at distinct positions on the pyridine ring makes this compound an ideal substrate for studying and developing selective chemical transformations. The differential reactivity of the carbon-halogen bonds is a key feature to be exploited.

Future research will likely focus on:

Chemoselective Cross-Coupling: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference can be exploited to selectively introduce a wide range of substituents at the 4-position while leaving the chlorine at the 2-position intact for subsequent modifications.

Regioselective Functionalization: The electronic nature of the substituents (electron-withdrawing halogens and electron-donating methyl group) creates a unique electronic landscape on the pyridine ring. Research will aim to precisely control further functionalization, such as nitration, amination, or additional halogenation, at the remaining C-H position (C5).

Stereoselective Synthesis: While the parent compound is achiral, its derivatives can be chiral. Future work could involve using the pyridine compound as a ligand in asymmetric catalysis or developing stereoselective methods to synthesize chiral derivatives, which is of critical importance for pharmaceutical applications. mdpi.commdpi.com

| Transformation Type | Target Position | Key Principle | Potential Application |

| Suzuki Coupling | C4-Iodo | Differential reactivity of C-I vs. C-Cl bonds. | Introduction of aryl or heteroaryl groups. |

| Buchwald-Hartwig Amination | C4-Iodo | Selective activation of the C-I bond. | Synthesis of novel amine derivatives. |

| Electrophilic Aromatic Substitution | C5-H | Ring electronics directing the electrophile. | Introduction of nitro or sulfonyl groups. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

To accelerate the development of synthetic routes and selective transformations, advanced computational modeling will be an indispensable tool. Theoretical chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's reactivity and the mechanisms of its reactions. nih.gov

Prospective computational studies would include:

Reactivity Prediction: Calculating molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can guide the design of regioselective reactions.

Mechanism Elucidation: Modeling the reaction pathways for synthesis and functionalization. By calculating the energies of transition states and intermediates, researchers can understand the factors controlling reaction outcomes and selectivity, allowing for the rational optimization of reaction conditions. acs.org

In Silico Screening: Simulating the interaction of derivatives of this compound with biological targets, such as enzyme active sites. nih.gov This can help prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant experimental effort.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of optimized synthetic methods from the laboratory bench to larger-scale production necessitates the adoption of modern chemical manufacturing technologies. Automated synthesis and flow chemistry offer significant advantages in terms of safety, efficiency, and scalability. acs.org

Future directions in this domain will involve:

Flow Chemistry Synthesis: Developing continuous-flow processes for the synthesis of this compound. Flow reactors allow for precise control over reaction parameters (temperature, pressure, residence time), which can lead to higher yields, improved safety when handling hazardous reagents, and easier scale-up. beilstein-journals.orgresearchgate.net Multi-step sequences, such as halogenations and couplings, can be "telescoped" into a single continuous process. sci-hub.se

Automated Library Generation: Utilizing robotic platforms to perform reactions in parallel. This would enable the rapid synthesis of a large library of derivatives by reacting the parent compound with a diverse set of building blocks. This high-throughput approach is invaluable for screening and identifying new lead compounds in drug discovery. researchgate.netnih.gov

Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., IR, NMR spectroscopy) into flow reactors. This allows for continuous analysis of the reaction stream, ensuring consistent product quality and enabling rapid optimization of the process.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heating/cooling |

| Safety | Large volumes of hazardous materials | Small reactor volumes, enhanced containment |

| Scalability | Complex, requires re-optimization | Simpler, by running the process for longer |

| Process Control | Difficult to precisely control | Precise control over temperature and time sci-hub.se |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.